molecular formula C14H7Cl3N2O2S B8619437 5-Chloro-2-(2,6-dichloro-4-nitro-benzyl)-benzothiazole

5-Chloro-2-(2,6-dichloro-4-nitro-benzyl)-benzothiazole

Cat. No. B8619437
M. Wt: 373.6 g/mol
InChI Key: FPTKJLNQDMJUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583157B2

Procedure details

By a modification of the procedure of D. L. Boger (J. Org. Chem. 43:2296-2297 (1978)) a solution of P2O5/MeSO3H (Aldrich, 7.5 g, 1:10, w:w) was treated with 2-amino-4-chloro-benzenethiol hydrochloride (Example 6, 1.96 g, 10.0 mmol) and (2,6-dichloro-4-nitro-phenyl)-acetic acid (2.50 g, 10.0 mmol). The resulting mixture was stirred at room temperature for 1 hour, then heated at 90° C. overnight (15 hours). After cooled to room temperature, the reaction mixture was poured to ice and the resulting mixture was extracted 3× with EtOAc (50 mL). The organic layers were combined and washed twice with a brine solution (100 mL), dried over Na2SO4, and concentrated under vacuum. The crude solid was chromatographed (CH2Cl2) to yield 3.7 g (99%) of compound 8 as a pale yellow solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.CS(O)(=O)=O.Cl.[NH2:21][C:22]1[CH:27]=[C:26]([Cl:28])[CH:25]=[CH:24][C:23]=1[SH:29].[Cl:30][C:31]1[CH:36]=[C:35]([N+:37]([O-:39])=[O:38])[CH:34]=[C:33]([Cl:40])[C:32]=1[CH2:41][C:42](O)=O>>[Cl:28][C:26]1[CH:25]=[CH:24][C:23]2[S:29][C:42]([CH2:41][C:32]3[C:33]([Cl:40])=[CH:34][C:35]([N+:37]([O-:39])=[O:38])=[CH:36][C:31]=3[Cl:30])=[N:21][C:22]=2[CH:27]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3.CS(=O)(=O)O
Name
Quantity
1.96 g
Type
reactant
Smiles
Cl.NC1=C(C=CC(=C1)Cl)S
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 90° C. overnight (15 hours)
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was poured to ice
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted 3× with EtOAc (50 mL)
WASH
Type
WASH
Details
washed twice with a brine solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude solid was chromatographed (CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC2=C(N=C(S2)CC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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